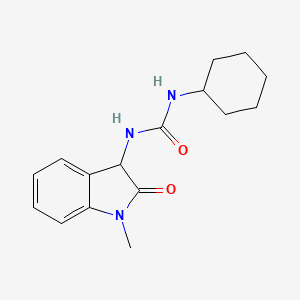

N-Cyclohexyl-N'-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)urea

Description

N-Cyclohexyl-N'-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)urea is a urea-based compound featuring a cyclohexyl group and a 1-methyl-2-oxo-indole moiety. The indole scaffold is a privileged structure in medicinal chemistry, known for its bioactivity in anti-inflammatory, antiviral, and anticancer contexts . The urea linker in this compound is a critical pharmacophore, often exploited in enzyme inhibition due to its ability to form hydrogen bonds with catalytic residues .

Properties

CAS No. |

917785-91-2 |

|---|---|

Molecular Formula |

C16H21N3O2 |

Molecular Weight |

287.36 g/mol |

IUPAC Name |

1-cyclohexyl-3-(1-methyl-2-oxo-3H-indol-3-yl)urea |

InChI |

InChI=1S/C16H21N3O2/c1-19-13-10-6-5-9-12(13)14(15(19)20)18-16(21)17-11-7-3-2-4-8-11/h5-6,9-11,14H,2-4,7-8H2,1H3,(H2,17,18,21) |

InChI Key |

UIUPXKYXPVZRRA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(C1=O)NC(=O)NC3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N’-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)urea typically involves the reaction of cyclohexyl isocyanate with 1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylic acid. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N’-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form corresponding oxo derivatives.

Reduction: The carbonyl group in the indole ring can be reduced to form alcohol derivatives.

Substitution: The urea linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Oxidized indole derivatives.

Reduction: Alcohol derivatives of the indole ring.

Substitution: Substituted urea derivatives.

Scientific Research Applications

N-Cyclohexyl-N’-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)urea has been explored for various scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Studied for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N’-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)urea involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The urea linkage may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Table 1: Structural Comparison of Urea-Linked Indole Derivatives

Key Observations :

- The target compound’s 1-methyl-2-oxo group introduces steric hindrance and conformational rigidity compared to unsubstituted indoles (e.g., CIU) .

- The cyclohexyl group, common in CIU and the target compound, contributes to hydrophobic interactions in enzyme binding pockets .

- Methoxy or halogen substituents (e.g., in CIU) modulate electronic properties and binding affinity .

Binding Interactions and Enzyme Inhibition

Urea derivatives often target enzymes like soluble epoxide hydrolase (sEH). The target compound’s urea group likely interacts with catalytic residues (D335, Y383, Y466) in sEH, similar to CIU, which forms hydrogen bonds with these residues to stabilize binding . However, the 1-methyl-2-oxo-indole moiety may alter binding kinetics compared to phenyl or methoxy-substituted analogs:

Table 2: Interaction Profiles of Urea-Based Inhibitors

Biological Activity

N-Cyclohexyl-N'-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and anticonvulsant properties. This article delves into its biological activity, synthesizing findings from various studies, and presents relevant data tables and case studies.

Chemical Structure and Properties

The compound features a cyclohexyl group attached to a urea moiety, with an indole derivative contributing to its biological profile. The structural formula can be represented as follows:

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity Studies : In a study evaluating its effects on MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, the compound demonstrated IC50 values of 12.50 µM for MCF7 and 42.30 µM for NCI-H460, indicating potent anticancer activity .

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 12.50 |

| SF-268 | 3.79 |

| NCI-H460 | 42.30 |

Anticonvulsant Activity

In addition to its anticancer effects, the compound has shown promise as an anticonvulsant agent. A study conducted on various derivatives indicated that certain modifications to the cyclohexyl group enhanced anticonvulsant activity while minimizing neurotoxicity .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Inhibition of Key Enzymes : The compound may inhibit specific kinases involved in cell proliferation.

- Induction of Apoptosis : Evidence suggests that it promotes apoptosis in cancer cells through mitochondrial pathways.

Study 1: Anticancer Efficacy

In a controlled study, researchers synthesized several derivatives of this compound and evaluated their anticancer efficacy against a panel of cell lines. The most potent derivative exhibited an IC50 of 0.39 µM against NCI-H460 cells, showcasing the potential for further development .

Study 2: Neurotoxicity Assessment

A neurotoxicity evaluation was conducted on various derivatives to assess their safety profile alongside their anticonvulsant activity. The results indicated that while some derivatives maintained anticonvulsant efficacy, they exhibited minimal neurotoxic effects at therapeutic doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.